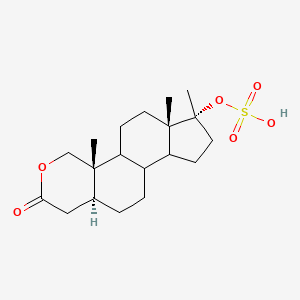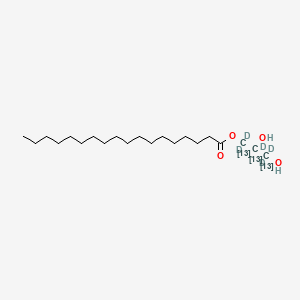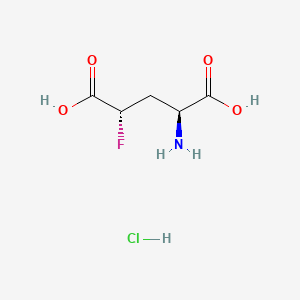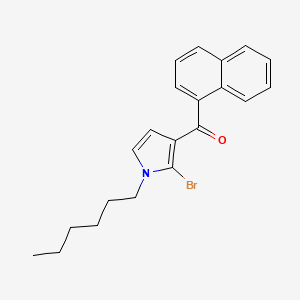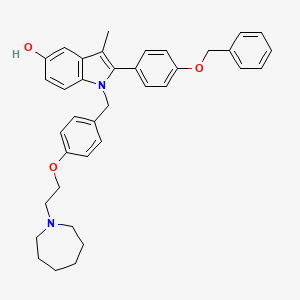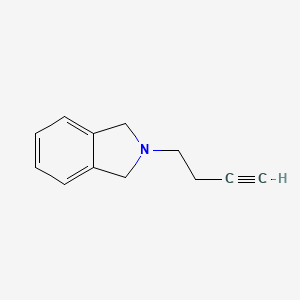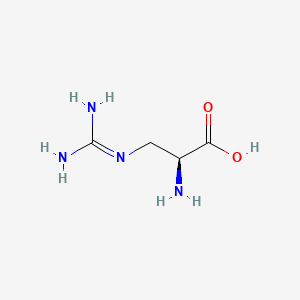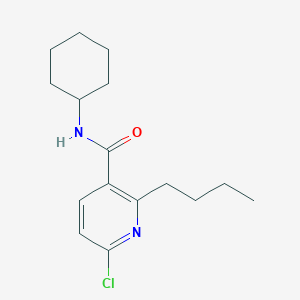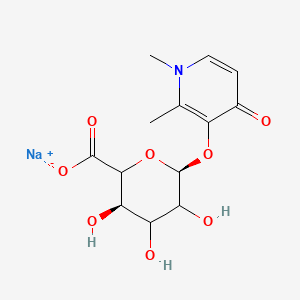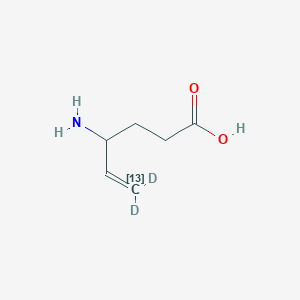
Ethyl beta-Alanine-2,2,3,3-d4 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl beta-Alanine-2,2,3,3-d4 Ester is a deuterated derivative of ethyl beta-alanine ester. This compound is an ethyl ester of the non-essential amino acid beta-alanine, where the hydrogen atoms at positions 2, 2, 3, and 3 have been replaced with deuterium. It is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl beta-Alanine-2,2,3,3-d4 Ester can be synthesized through esterification reactions. One common method involves the reaction of beta-alanine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is often followed by purification steps, such as distillation or crystallization, to isolate the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl beta-Alanine-2,2,3,3-d4 Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form beta-alanine and ethanol.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Beta-alanine and ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Applications De Recherche Scientifique
Ethyl beta-Alanine-2,2,3,3-d4 Ester is used in a variety of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and mass spectrometry.
Biology: It is used in metabolic studies to trace the incorporation and transformation of beta-alanine in biological systems.
Medicine: Research into the pharmacokinetics and metabolism of beta-alanine and its derivatives.
Industry: Used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of ethyl beta-Alanine-2,2,3,3-d4 Ester involves its hydrolysis to beta-alanine and ethanol. Beta-alanine is a precursor to carnosine, a dipeptide that acts as a buffer in muscle tissue, helping to maintain pH levels during high-intensity exercise. The deuterated form allows for detailed studies of these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl beta-Alanine Ester: The non-deuterated form of the compound.
Beta-Alanine: The parent amino acid.
Ethyl Glycine Ester: Another amino acid ester with similar properties.
Uniqueness
Ethyl beta-Alanine-2,2,3,3-d4 Ester is unique due to the presence of deuterium atoms, which provide stability and allow for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
121.17 g/mol |
Nom IUPAC |
ethyl 3-amino-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3/i3D2,4D2 |
Clé InChI |
GSQBIOQCECCMOQ-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])N |
SMILES canonique |
CCOC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


